![molecular formula C10H18O2 B12748063 2-Nonenoic acid, methyl ester CAS No. 68872-72-0](/img/structure/B12748063.png)
2-Nonenoic acid, methyl ester
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Overview
Description
Methyl (Z)-2-nonenoate is an organic compound belonging to the ester family. It is characterized by its distinct (Z)-configuration, which indicates that the higher priority substituents on either side of the double bond are on the same side. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (Z)-2-nonenoate can be synthesized through several methods. One common approach involves the esterification of (Z)-2-nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl (Z)-2-nonenoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl (Z)-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 2-nonanol.
Substitution: Various substituted nonenoates depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Reactions
2-Nonenoic acid, methyl ester can be synthesized through various methods, including:
- Esterification : Reaction of 2-nonenoic acid with methanol in the presence of an acid catalyst.
- Alkene Metathesis : Utilizing catalysts to rearrange alkenes can yield this ester from other unsaturated fatty acids.
These synthetic routes are significant for producing derivatives that may exhibit enhanced properties for specific applications.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Antifungal Activity : Studies have shown that fatty acids and their esters can inhibit fungal growth. For instance, terminal acetylenic fatty acids demonstrated antifungal properties that increased with the chain length of the carbon atoms .
- Inhibition of Seed Germination : The compound has been tested for its effects on plant growth. It was found to inhibit lettuce seed germination and seedling growth, suggesting potential use in agricultural applications as a herbicide or growth regulator .
3.1. Fragrance Industry
Methyl 2-nonenoate is utilized in the fragrance industry due to its pleasant odor profile. It is often included in formulations for perfumes and scented products, contributing to the overall fragrance complexity.
3.2. Food Industry
As a flavoring agent, it is classified under food additives. The compound is recognized for its fruity notes and is used in various food products to enhance flavor profiles .
4.1. Antifungal Studies
A study published in the Bulletin of the Chemical Society of Japan highlighted that methyl esters of acetylenic fatty acids, including 2-nonenoic acid methyl ester, showed significant antifungal activity against various fungal strains. The study emphasized that the efficacy was correlated with the carbon chain length and structure of the fatty acid .
4.2. Agricultural Applications
In another investigation, researchers assessed the impact of various fatty acids on seed germination rates. The findings indicated that compounds like this compound could serve as natural herbicides by inhibiting germination processes in certain plants .
Summary Table of Applications
Mechanism of Action
The mechanism by which methyl (Z)-2-nonenoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The pathways involved in these reactions are crucial for understanding the compound’s behavior in biological systems.
Comparison with Similar Compounds
Methyl (E)-2-nonenoate: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical properties.
Methyl 2-octenoate: This compound has a shorter carbon chain, affecting its reactivity and applications.
Methyl 2-decanoate: With a longer carbon chain, this ester exhibits different physical and chemical characteristics.
Uniqueness: Methyl (Z)-2-nonenoate’s unique (Z)-configuration imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and its effects on chemical reactions.
Properties
CAS No. |
68872-72-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl (Z)-non-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |
InChI Key |
ZWNPUELCBZVMDA-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCC/C=C\C(=O)OC |
Canonical SMILES |
CCCCCCC=CC(=O)OC |
boiling_point |
115.00 °C. @ 21.00 mm Hg |
density |
0.893-0.900 (20°) |
physical_description |
Colourless or light-yellow liquid; Green, violet aroma |
solubility |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
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